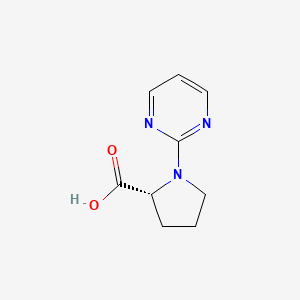

(R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC13633889

Molecular Formula: C9H11N3O2

Molecular Weight: 193.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11N3O2 |

|---|---|

| Molecular Weight | 193.20 g/mol |

| IUPAC Name | (2R)-1-pyrimidin-2-ylpyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C9H11N3O2/c13-8(14)7-3-1-6-12(7)9-10-4-2-5-11-9/h2,4-5,7H,1,3,6H2,(H,13,14)/t7-/m1/s1 |

| Standard InChI Key | UKGYNTRXPAKSOG-SSDOTTSWSA-N |

| Isomeric SMILES | C1C[C@@H](N(C1)C2=NC=CC=N2)C(=O)O |

| SMILES | C1CC(N(C1)C2=NC=CC=N2)C(=O)O |

| Canonical SMILES | C1CC(N(C1)C2=NC=CC=N2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a five-membered pyrrolidine ring with a carboxylic acid group at the C2 position and a pyrimidin-2-yl group attached to the nitrogen atom (Fig. 1). The (R)-configuration at C2 introduces chirality, which significantly influences its biological activity and binding affinity to enantioselective proteins .

Table 1: Physicochemical Properties of (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic Acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 1821832-73-8 | |

| Molecular Formula | ||

| Molecular Weight | 193.20 g/mol | |

| Density | Not reported | - |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

The absence of reported density and melting/boiling points highlights the need for further experimental characterization.

Stereochemical Considerations

The (R)-enantiomer’s spatial arrangement enables distinct interactions with biological targets compared to its (S)-counterpart. For example, in peroxisome proliferator-activated receptor (PPAR) agonists, the cis-3R,4S configuration of analogous pyrrolidine derivatives demonstrated superior agonistic activity at PPARα/γ receptors . This suggests that the (R)-configuration in pyrrolidine-2-carboxylic acid derivatives may optimize target engagement in metabolic disorders.

Synthesis and Structural Modification

Structure-Activity Relationship (SAR)

Key modifications influencing activity include:

-

Carboxylic Acid Position: The C2 carboxylic acid group enhances hydrogen bonding with target proteins, as seen in glycine transporter 1 (GlyT1) inhibitors .

-

Pyrimidine Substitution: The pyrimidin-2-yl group contributes to π-π interactions with aromatic residues in binding pockets, improving affinity.

-

Stereochemistry: The (R)-configuration at C2 may reduce off-target effects, as demonstrated by PPAR agonists where cis-3R,4S configurations showed nanomolar potency .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison with Analogues

| Compound | Key Features | Biological Activity |

|---|---|---|

| (S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid | Mirror stereochemistry at C2 | Potential enantiomer-specific activity |

| 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid | Six-membered piperidine ring | Altered ring strain and conformation |

| 3-(Pyrimidin-4-yl)proline | Proline backbone with pyrimidin-4-yl group | Distinct hydrogen bonding patterns |

The (R)-enantiomer’s unique combination of a pyrrolidine ring, carboxylic acid, and pyrimidine group distinguishes it from analogues, offering a balance of rigidity and functional group diversity for target binding.

Challenges and Future Directions

Synthetic Optimization

Scalable enantioselective synthesis remains a hurdle. Advances in asymmetric catalysis, such as chiral auxiliaries or organocatalysts, could improve yield and purity .

Target Validation

While structural analogs suggest potential targets (e.g., PPARs, RORγt), direct binding assays and X-ray co-crystallography are needed to confirm the compound’s mechanism of action.

ADME Profiling

Experimental determination of pharmacokinetic parameters (e.g., solubility, metabolic stability) is critical for advancing the compound into preclinical studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume